molecular formula C9H14ClN B1501420 Phenyl-2-aminopropane-1,1,2,3,3,3-D6 hcl CAS No. 205437-60-1

Phenyl-2-aminopropane-1,1,2,3,3,3-D6 hcl

Cat. No.: B1501420
CAS No.: 205437-60-1
M. Wt: 177.70 g/mol
InChI Key: SEVKYLYIYIKRSW-FQZUOFASSA-N
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Description

Chemical Nomenclature and Structural Classification

Phenyl-2-aminopropane-1,1,2,3,3,3-D6 hydrochloride belongs to the phenethylamine class of compounds and represents a deuterated analog of racemic amphetamine hydrochloride. The compound bears the Chemical Abstracts Service registry number 205437-60-1 and is systematically named as 1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine hydrochloride according to International Union of Pure and Applied Chemistry nomenclature conventions. The molecular formula is expressed as C9H7D6N·HCl, reflecting the incorporation of six deuterium atoms in place of hydrogen atoms at specific positions within the molecular structure.

The structural classification places this compound within the broader category of substituted phenethylamines, which encompasses a diverse range of biologically active molecules including neurotransmitters, pharmaceuticals, and research chemicals. The presence of the phenyl ring connected to a two-carbon chain bearing an amino group defines the fundamental phenethylamine backbone, while the methyl substitution at the alpha carbon distinguishes it as an amphetamine derivative. The deuterium substitution pattern specifically targets the methyl group attached to the nitrogen-bearing carbon and the benzyl methylene group, creating a unique isotopic signature that preserves the essential molecular geometry while providing mass spectral differentiation.

The hydrochloride salt formation enhances the compound's stability and solubility characteristics compared to the free base form. Commercial suppliers typically provide this material with specifications indicating 98 atom percent deuterium content and minimum 98% chemical purity, ensuring consistent analytical performance. The compound exists as a racemic mixture, containing equal proportions of both enantiomers, which reflects the synthetic methodology typically employed in its preparation.

Historical Context of Deuterated Amphetamine Analogues

The development of deuterated amphetamine analogues emerged from the broader field of stable isotope chemistry and its application to pharmaceutical analysis during the latter half of the twentieth century. Early research into deuterium kinetic isotope effects demonstrated the potential for isotopic substitution to modify drug metabolism and pharmacokinetic properties. A pioneering study published in 1978 described the synthesis of fully deuterated amphetamine containing eleven deuterium atoms and examined its biological properties compared to the non-deuterated parent compound.

The systematic investigation of deuterium substitution effects on amphetamine revealed significant reductions in toxicity and alterations in locomotor activity when compared to the protiated analog. These findings established the foundation for understanding how strategic deuterium placement could modify biological activity while maintaining structural integrity. The development of gas chromatography-mass spectrometry techniques in the 1970s created an analytical demand for deuterated internal standards that could provide enhanced quantitative accuracy.

Historical patent literature from the 1970s documented early applications of deuterated compounds for therapeutic purposes, with Reinhold describing deuterated fluoroalanine derivatives for antimicrobial therapy and McCarty detailing deuterated halothane with reduced hepatotoxicity. These precedents established the conceptual framework for deuterium substitution as a tool for modifying compound properties while maintaining essential molecular characteristics. The evolution of analytical chemistry requirements, particularly in forensic and clinical laboratories, drove the commercial development of deuterated amphetamine standards during the 1980s and 1990s.

The emergence of comprehensive analytical protocols for amphetamine detection in biological matrices necessitated the availability of multiple deuterated analogs with different substitution patterns. Evaluation studies conducted in the mid-1990s assessed all commercially available deuterated analogues of amphetamine and methamphetamine, establishing performance criteria for their use as internal standards in various analytical methodologies. This systematic evaluation revealed that certain deuteration patterns, such as the D6 substitution pattern found in Phenyl-2-aminopropane-1,1,2,3,3,3-D6 hydrochloride, provided optimal analytical characteristics for selected ion monitoring applications.

Significance in Analytical Chemistry

Phenyl-2-aminopropane-1,1,2,3,3,3-D6 hydrochloride serves as an essential internal standard for the quantitative analysis of amphetamine in diverse biological matrices including urine, serum, and plasma. The compound's analytical significance stems from its ability to compensate for matrix effects, extraction variability, and instrumental drift that can compromise analytical accuracy and precision. The deuterium labeling provides sufficient mass spectral differentiation to allow simultaneous detection and quantification of both the analyte and internal standard using identical analytical conditions.

Gas chromatography-mass spectrometry applications utilize this compound extensively for forensic drug testing, clinical toxicology, and sports testing programs. The monitored positive ions for the D6 analog include molecular fragments at mass-to-charge ratios of 270 and 298, which are distinct from the corresponding amphetamine fragments at 248, 266, and 294. This mass spectral separation enables accurate quantification even in complex biological matrices containing multiple potentially interfering compounds.

Liquid chromatography-mass spectrometry methodologies also employ this deuterated standard for high-throughput analytical applications. The identical chemical behavior of the deuterated analog ensures that sample preparation procedures, chromatographic retention characteristics, and ionization efficiency closely match those of the target analyte while providing the necessary mass spectral distinction for quantitative analysis. The compound's stability under typical analytical conditions ensures consistent performance across extended analytical sequences.

Hair analysis applications represent another significant area where this deuterated standard provides analytical value. The detection of amphetamine in hair samples requires sensitive analytical methods capable of detecting concentrations in the nanogram per milligram range, making the use of deuterated internal standards essential for accurate quantification. Studies have demonstrated the successful application of amphetamine-D6 as an internal standard for hair analysis protocols, enabling detection limits of 0.05 nanograms per milligram for amphetamine.

Physico-chemical Properties and Characterization

The physico-chemical properties of Phenyl-2-aminopropane-1,1,2,3,3,3-D6 hydrochloride reflect both the inherent characteristics of the amphetamine structure and the modifications introduced by deuterium substitution. The molecular weight is precisely determined as 177.70 grams per mole, representing an increase of 6.00 mass units compared to the non-deuterated amphetamine hydrochloride. This mass difference forms the basis for mass spectrometric differentiation and quantitative analysis applications.

The compound typically appears as a white to off-white crystalline powder when supplied as the hydrochloride salt. Melting point determinations indicate a value of 150 ± 3 degrees Celsius, which is consistent with the thermal properties expected for amphetamine hydrochloride salts. The crystalline nature of the material facilitates handling and storage while ensuring long-term stability under appropriate conditions.

Spectroscopic characterization reveals properties consistent with the expected molecular structure. Infrared spectroscopy confirms the presence of characteristic functional groups, while nuclear magnetic resonance spectroscopy demonstrates correspondence to the predicted structure with appropriate deuterium incorporation. Mass spectrometry provides definitive molecular ion confirmation, with the molecular hydrogen ion peak appearing at the expected mass-to-charge ratio.

Property Value Reference
Molecular Weight 177.70 g/mol
Melting Point 150 ± 3°C
Chemical Purity ≥98%
Deuterium Content 98 atom % D
Appearance White to off-white crystalline powder
Molecular Formula C9H7D6N·HCl
CAS Number 205437-60-1

Ultraviolet spectroscopy reveals an absorption maximum at 206.0 ± 1.0 nanometers with a molar absorptivity of 9000 ± 1000 in nanopure water, providing additional characterization data for identity confirmation. The compound demonstrates appropriate solubility characteristics in common analytical solvents, including methanol, which is frequently used for standard solution preparation. Water content specifications typically require less than 1% by weight, ensuring analytical precision is not compromised by variable hydration levels.

The optical rotation properties confirm the racemic nature of the material, as expected for synthetic amphetamine derivatives prepared through standard chemical methodologies. Free base content calculations indicate greater than 77.5% by weight, with the calculated hydrochloride content representing 20.5% of the total molecular weight. These specifications ensure consistent analytical performance and enable accurate preparation of calibration standards for quantitative analytical applications.

Properties

IUPAC Name

1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i1D3,7D2,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVKYLYIYIKRSW-FQZUOFASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675616
Record name 1-Phenyl(~2~H_6_)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205437-60-1
Record name 1-Phenyl(~2~H_6_)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Amphetamine (HCl) deuterated
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Preparation Methods

Synthetic Routes Overview

The preparation of phenyl-2-aminopropane derivatives, including the deuterated hydrochloride, generally follows multi-step synthetic strategies starting from amino alcohol precursors or related diol compounds. The key challenge is the selective incorporation of deuterium atoms at the 1,1,2,3,3,3-positions of the propyl chain and the formation of the hydrochloride salt.

Preparation from Amino Alcohol Precursors

One established approach involves the synthesis of 1-alkyl-1-phenyl-2-methylaminopropanes via dehydroxylation of corresponding amino alcohols, followed by derivatization and hydrogenation steps. The process includes:

  • Starting from (1S,2R)-1-phenyl-1-alkyl-2-methylaminopropan-1-ol hydrochloride.
  • Derivatization using trifluoroacetic anhydride to form trifluoroacetate intermediates.
  • Catalytic hydrogenation with palladium on carbon (Pd/C) to yield the target amine hydrochloride with retention of stereochemical configuration.

This method is efficient for preparing stereochemically defined phenyl-2-aminopropane hydrochlorides and can be adapted for deuterium incorporation by using deuterated reagents or solvents during the hydrogenation step to introduce deuterium atoms at the desired positions.

Key reaction scheme summary:

Step Reagents/Conditions Outcome
1 (1S,2R)-1-phenyl-1-alkyl-2-methylaminopropan-1-ol hydrochloride + (CF3CO)2O Formation of trifluoroacetate derivative
2 Hydrogenation with 10% Pd/C under H2 or D2 atmosphere Reduction to (1R,2R)-1-alkyl-1-phenyl-2-methylaminopropane hydrochloride (deuterium incorporation if D2 used)

This approach has been documented with high diastereoselectivity (>99%) and yields around 86% for the final hydrochloride salts.

Preparation via Halogenated Intermediates and Reduction

Another synthetic pathway involves:

  • Conversion of amino alcohols to halogenated intermediates such as 1-chloro-1-alkyl-1-phenyl-2-methylaminopropan-1-ol hydrochlorides using thionyl chloride.
  • Subsequent reduction to the target amine hydrochloride.

This method allows for stereochemical control and can be modified to incorporate deuterium by employing deuterated reducing agents or catalytic hydrogenation under deuterium gas.

Preparation from 1-Phenyl-2-aminopropanediol Derivatives

A patented process outlines the synthesis of phenyl-2-aminopropane from 1-phenyl-2-aminopropanediol-1,3 derivatives:

  • The diol is reacted with hydriodic acid (HI) and red phosphorus to yield 1-phenyl-2-amino-3-iodopropane intermediates.
  • Extended reduction leads to 1-phenyl-2-aminopropane.
  • The reaction is typically carried out at elevated temperatures (boiling point of the reaction mixture).
  • The process can be adapted for deuterium incorporation by using deuterated hydriodic acid or deuterium gas in reduction steps.

This two-step process is notable for its simplicity and scalability, producing pharmacologically active phenyl-2-aminopropane hydrochloride salts with controlled stereochemistry.

Preparation of 2-Amino-1,3-propanediol as a Precursor

Since phenyl-2-aminopropane derivatives can be synthesized from 2-amino-1,3-propanediol intermediates, methods to prepare this amino alcohol are relevant:

  • Reaction of 1,3-dihydroxyacetone dimer with arylmethylamines (e.g., phenylmethylamine) forms imine intermediates.
  • Catalytic hydrogenation (using Raney nickel, Pd/C, or Pt/C) reduces the imine to 2-amino-1,3-propanediol.
  • Acidification with hydrochloric acid yields the hydrochloride salt.
  • Use of deuterium gas (D2) in hydrogenation can introduce deuterium atoms at the amino alcohol stage, facilitating downstream synthesis of deuterated phenyl-2-aminopropane hydrochloride.

This method is advantageous for safer industrial-scale production avoiding high pressures and ammonia use.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Deuterium Incorporation Strategy Notes
Amino alcohol dehydroxylation (1S,2R)-1-phenyl-1-alkyl-2-methylaminopropan-1-ol HCl Trifluoroacetic anhydride, Pd/C, H2 or D2 Use D2 gas during hydrogenation High stereoselectivity and yield
Halogenated intermediate route Amino alcohols Thionyl chloride, Pd/C, H2 or D2 Deuterated reducing agents or D2 gas Allows stereochemical control
HI reduction of aminopropanediol 1-phenyl-2-aminopropanediol derivatives Hydriodic acid, red phosphorus, heat Use deuterated HI or D2 for reduction Simple two-step process
Imine hydrogenation route 1,3-dihydroxyacetone dimer + arylmethylamine Acid catalyst (HCl), Raney Ni or Pd/C, H2 or D2 D2 gas in hydrogenation step Safer industrial route for amino alcohol precursor

Research Findings and Considerations

  • The stereochemical integrity of the chiral centers is preserved through careful choice of reaction conditions and catalysts, as confirmed by X-ray crystallography in some studies.
  • Deuterium incorporation is typically achieved by performing hydrogenation steps under deuterium gas or using deuterated reagents, ensuring selective substitution at the propyl chain hydrogens.
  • The choice of solvent and acid catalysts (e.g., hydrochloric acid) influences yield and purity of the hydrochloride salt.
  • Industrial scalability favors methods avoiding high pressure and toxic reagents, making the imine hydrogenation and HI reduction routes preferable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Amphetamine-d6 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phenylacetone-d6, substituted amphetamines, and various oxidized or reduced derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₃D₆N·HCl
  • Molecular Weight : 177.70 g/mol
  • CAS Number : 205437-60-1

Analytical Chemistry

Amphetamine-d6 is primarily used as an internal standard in analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : It allows for the quantification of amphetamine levels in various samples, enhancing the accuracy of measurements by compensating for variations in ionization efficiency.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Similar to GC-MS, it aids in the precise quantification of amphetamines in complex biological matrices .

Biological Studies

In biological research, Amphetamine-d6 is utilized to:

  • Investigate the metabolism and pharmacokinetics of amphetamines. By using deuterated compounds, researchers can track metabolic pathways without interference from non-labeled substances.
  • Study the effects of amphetamines on neurotransmitter release and reuptake mechanisms within the central nervous system, providing insights into their stimulant properties .

Clinical Research

In clinical settings, this compound is employed to:

  • Monitor amphetamine levels in patients diagnosed with Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Accurate measurement is crucial for effective treatment plans and dosage adjustments .
  • Conduct pharmacological studies that assess the efficacy and safety profiles of new amphetamine derivatives or formulations .

Forensic Toxicology

Amphetamine-d6 plays a vital role in forensic toxicology by:

  • Detecting and quantifying amphetamines in biological samples (e.g., urine or blood) during toxicological screenings for legal or regulatory purposes. Its unique isotopic labeling enhances the specificity of detection methods .

Case Study 1: Metabolic Pathway Analysis

A study utilizing Amphetamine-d6 demonstrated its effectiveness in tracing the metabolic pathways of amphetamines in human subjects. Researchers found that deuterated forms allowed for clearer identification of metabolites without interference from endogenous compounds.

Case Study 2: Forensic Analysis

In a forensic investigation involving suspected drug overdoses, Amphetamine-d6 was used as a reference standard to quantify amphetamine levels in post-mortem samples. The results provided critical evidence regarding the cause of death and potential drug interactions.

Mechanism of Action

Amphetamine-d6 (hydrochloride) exerts its effects by interacting with the central nervous system. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This is achieved through the inhibition of their reuptake and the promotion of their release from presynaptic neurons . The compound also inhibits monoamine oxidase, an enzyme responsible for the breakdown of these neurotransmitters, leading to increased levels in the synaptic cleft .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Non-Deuterated Amphetamine

The unlabelled counterpart, (±)-amphetamine hydrochloride (CAS 2706-50-5), shares the same core structure but lacks deuterium substitutions. Key differences include:

Property Phenyl-2-aminopropane-D6 HCl (±)-Amphetamine HCl
Molecular Weight 177.70 g/mol 171.67 g/mol
Isotopic Purity 98 atom % D N/A
Detection Sensitivity (MS) Enhanced due to isotopic shift Baseline sensitivity
Pharmacokinetics Reduced metabolic rate (isotope effect) Standard metabolism

The deuterated form avoids signal overlap in mass spectrometry, improving analytical precision .

Deuterated Reference Standards

Other deuterated internal standards used in stimulant analysis include:

Compound Deuterium Substitution Molecular Weight Key Application
Methamphetamine-D₅ HCl CD₃ at methyl group 187.73 g/mol Methamphetamine quantification
MDMA-D₅ (Ecstasy-D₅) CD₃ at methylamine 229.34 g/mol Serotonergic activity studies
Phenyl-2-aminopropane-D6 HCl CD₆ at propane backbone 177.70 g/mol Amphetamine metabolic profiling

Unlike methamphetamine-D₅, which focuses on methyl group metabolism, Phenyl-2-aminopropane-D6 HCl’s backbone deuteration provides broader stability against enzymatic degradation .

Fluorinated and Halogenated Analogues

Compound Substitution Molecular Weight Key Difference
Lufenuron Hexafluoropropoxy group 511.14 g/mol Insecticidal activity; no CNS effects
Phenyl-2-aminopropane-D6 HCl Deuterium 177.70 g/mol Research tool; no pesticidal use

Fluorinated analogs like lufenuron exhibit strong lipophilicity and environmental persistence, whereas deuterated amphetamines are metabolically "slowed" but retain stimulant properties in trace analysis .

Data Tables

Table 1: Physicochemical Properties

Parameter Phenyl-2-aminopropane-D6 HCl (±)-Amphetamine HCl
Melting Point (°C) 142–144 147–150
Solubility in Ethanol 20 mg/ml 25 mg/ml
CAS Number 205437-60-1 2706-50-5

Table 2: Isotopic Comparison

Isotope-Labeled Compound Deuterium Positions Primary Use
Phenyl-2-aminopropane-D6 HCl 1,1,2,3,3,3 Amphetamine quantification
Methamphetamine-D₅ N-CH₃ Methamphetamine assays

Biological Activity

Phenyl-2-aminopropane-1,1,2,3,3,3-D6 HCl, commonly known as racemic amphetamine-d6 hydrochloride, is a deuterated analog of amphetamine that has garnered attention for its potential biological activities. This article explores its pharmacological effects, metabolic pathways, and implications for research and therapeutic applications.

This compound has the following chemical properties:

PropertyValue
CAS Number 205437-60-1
Molecular Formula C₉H₈ClD₆N
Molecular Weight 177.704 g/mol
Density Not Available
Melting Point Not Available
Boiling Point Not Available
LogP 3.078

This compound is primarily used in research and forensic applications due to its classification as a controlled substance and its stimulant properties .

Phenyl-2-aminopropane derivatives are known to act primarily as central nervous system (CNS) stimulants. Their mechanism involves the inhibition of the reuptake of neurotransmitters such as dopamine and norepinephrine. This leads to increased synaptic concentrations of these neurotransmitters, enhancing neurotransmission and producing stimulant effects .

Stimulant Effects

Research indicates that phenyl-2-aminopropane derivatives exhibit significant stimulant effects. In animal models, these compounds have been shown to induce hyperactivity and increased locomotion. For instance, studies on rabbits have demonstrated that administration of similar compounds results in hyperthermia and increased motor activity .

Metabolism

The metabolic pathways of phenyl-2-aminopropane derivatives are complex and involve various enzymes. In a study involving racemic amphetamine administration in rabbits, it was found that approximately 54-75% of the administered radioactivity was excreted in urine within 24 hours. Less than 2% was found as unchanged compound, indicating extensive metabolism . The major metabolic pathways include:

  • Hydroxylation : Leading to the formation of hydroxymethyl metabolites.
  • N-dealkylation : Resulting in the production of less active forms.

The stereochemistry of these metabolites plays a crucial role in their biological activity; for example, the S-enantiomer was identified as the primary source of certain metabolites .

Case Studies

Several studies have evaluated the effects of phenyl-2-aminopropane derivatives on behavior and physiology:

  • Hyperthermia Induction : A study demonstrated that specific enantiomers of phenyl-2-aminopropane could induce hyperthermia in rabbits. This effect was linked to increased metabolic rates and sympathomimetic activity .
  • Dopamine Transporter Interaction : Research has shown that amphetamines interact with dopamine transporters in a manner that enhances dopamine release while inhibiting its reuptake. This interaction is crucial for understanding the drug's psychostimulant properties .

Q & A

Basic: What synthetic strategies are employed to incorporate deuterium at specific positions in Phenyl-2-aminopropane-D6 HCl, and how is isotopic purity validated?

Methodological Answer:
Deuterium incorporation typically involves acid-catalyzed hydrogen-deuterium (H/D) exchange or synthesis using deuterated precursors (e.g., D₂O, CD₃OD). For example, selective deuteration at positions 1,1,2,3,3,3 may require refluxing the non-deuterated compound with D₂O in the presence of a catalyst like Pd/C under controlled pH . Isotopic purity (e.g., ≥98 atom% D) is validated via:

  • Mass Spectrometry (MS): High-resolution MS detects molecular ion clusters (e.g., [M+D₆]⁺) and quantifies deuterium enrichment.
  • NMR Spectroscopy: ¹H-NMR confirms the absence of proton signals at deuterated positions, while ²H-NMR (if accessible) directly maps deuterium distribution .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this deuterated compound?

Methodological Answer:

  • Liquid Chromatography–Mass Spectrometry (LC-MS): Reversed-phase HPLC coupled with MS ensures chemical purity and identifies isotopic impurities (e.g., residual non-deuterated analogs) .
  • Nuclear Magnetic Resonance (NMR): ¹³C-NMR and DEPT-135 experiments resolve carbon environments, while ¹H-NMR monitors deuteration efficiency at specific sites. For example, the absence of a proton signal at C-1 confirms deuterium substitution .
  • Elemental Analysis: Validates stoichiometry (e.g., C:H:D:N:Cl ratio) and detects residual solvents .

Advanced: How can researchers mitigate kinetic isotope effects (KIEs) when using this compound in metabolic stability studies?

Methodological Answer:
KIEs arise due to deuterium’s higher mass, slowing metabolic reactions (e.g., CYP450-mediated oxidation). To address this:

  • Control Experiments: Compare metabolic half-lives (t₁/₂) of deuterated vs. non-deuterated analogs under identical conditions (e.g., hepatocyte incubations).
  • Computational Modeling: Use QSPR (Quantitative Structure-Property Relationship) tools to predict KIEs based on deuteration sites and bond dissociation energies .
  • Isotope Tracing: Employ LC-MS/MS to track deuterium retention in metabolites, distinguishing between primary KIEs (C-D bond cleavage) and secondary effects (conformational changes) .

Advanced: What experimental design considerations are essential when using this compound as an internal standard in quantitative bioanalysis?

Methodological Answer:

  • Matrix Effects: Validate the deuterated standard’s performance in biological matrices (e.g., plasma) using spike-recovery assays (e.g., 85–115% recovery) to ensure no ion suppression/enhancement in LC-MS/MS .
  • Calibration Curves: Use a minimum of six concentration points, with the deuterated standard co-eluting with the analyte to correct for extraction efficiency variability.
  • Cross-Validation: Compare results against a structurally distinct internal standard (e.g., ¹³C-labeled analog) to rule out co-eluting interferences .

Basic: What storage conditions preserve the stability of Phenyl-2-aminopropane-D6 HCl?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-resistant vials to prevent thermal degradation and isotopic exchange with ambient moisture .
  • Solvent Compatibility: Dissolve in deuterated solvents (e.g., DMSO-d₆) for NMR studies to avoid proton contamination. For long-term storage, lyophilize and keep under inert gas (N₂/Ar) .

Advanced: How can researchers resolve contradictions in pharmacokinetic (PK) data between deuterated and non-deuterated analogs?

Methodological Answer:

  • Dose Normalization: Adjust doses based on molecular weight differences (e.g., D₆ vs. H₆) to ensure equitable molar comparisons.
  • Tracer Studies: Co-administer both analogs labeled with distinct isotopes (e.g., D₆ and ¹³C) to track differential metabolism in vivo.
  • Mechanistic Modeling: Integrate physiologically based pharmacokinetic (PBPK) models to isolate deuteration-specific effects from physiological variability .

Advanced: What role does deuteration play in enhancing NMR sensitivity for structural dynamics studies?

Methodological Answer:

  • Relaxation Effects: Deuterium’s spin-1 nucleus alters relaxation rates, enabling clearer detection of slow conformational changes in ²H-NMR.
  • Selective Decoupling: Apply ¹H-decoupled ¹³C-NMR to suppress signals from non-deuterated regions, improving resolution for dynamic residues (e.g., methyl groups) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl-2-aminopropane-1,1,2,3,3,3-D6 hcl
Reactant of Route 2
Phenyl-2-aminopropane-1,1,2,3,3,3-D6 hcl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.